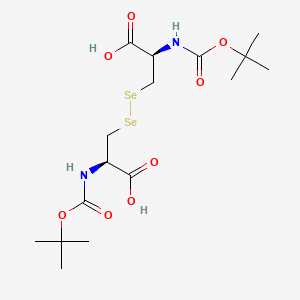

Di-Boc-seleno-L-cystine

Description

Di-Boc-seleno-L-cystine is a selenocysteine derivative characterized by two tert-butoxycarbonyl (Boc) protecting groups on its amine moieties and a diselenide (-Se-Se-) bridge replacing the traditional disulfide (-S-S-) bond found in cystine. This compound serves as a critical precursor in synthetic chemistry, particularly for generating selenyl electrophiles used in fluorogenic dye synthesis. Its selenium center enhances redox activity and electrophilicity compared to sulfur analogs, making it valuable in applications like explosive trace detection (e.g., triacetone triperoxide, TATP) via fluorescence-based sensing systems . The Boc groups improve solubility in organic solvents and stabilize the molecule during synthetic steps, such as radical-mediated cyclization or electrophilic trapping reactions.

Properties

IUPAC Name |

(2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]diselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O8Se2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSQAXKKQQGQNA-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C[Se][Se]CC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C[Se][Se]C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O8Se2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-Boc-seleno-L-cystine typically involves the protection of selenocysteine with Boc groups. One common method starts with the preparation of selenocystine, the oxidized form of selenocysteine. The selenocystine is then reduced to the selenol form, which reacts with tert-butoxycarbonyl chloride (Boc-Cl) to form the protected selenocysteine . The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the Boc-protected compound .

Industrial Production Methods

Industrial production of Di-Boc-seleno-L-cystine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Chemical Reactions Analysis

Types of Reactions

Di-Boc-seleno-L-cystine undergoes various chemical reactions, including:

Oxidation: The selenol group can be oxidized to form diselenide bonds.

Reduction: The diselenide bonds can be reduced back to selenol groups.

Substitution: The Boc groups can be removed under acidic conditions to yield free selenocysteine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.

Major Products Formed

Oxidation: Formation of diselenide bonds.

Reduction: Regeneration of selenol groups.

Substitution: Free selenocysteine after Boc removal.

Scientific Research Applications

Synthesis of Selenopeptides

Di-Boc-seleno-L-cystine serves as a crucial building block for the synthesis of selenopeptides. The incorporation of selenium into peptides can enhance their biological activities and stability. The process typically involves:

- Chemical Ligation : Di-Boc-seleno-L-cystine can be used in native chemical ligation methods, which are pivotal for synthesizing complex peptides and proteins. This technique allows the formation of peptide bonds between unprotected amino acids or peptide fragments, facilitating the incorporation of the selenium moiety into the peptide backbone .

- Michael Addition Reactions : The compound can participate in Se-Michael addition reactions, enabling the synthesis of various seleno-containing derivatives. These reactions are particularly useful for generating enantiomerically pure selenocysteine derivatives, which have significant implications in drug design and development .

Biological Research Applications

The biological significance of di-Boc-seleno-L-cystine extends to its incorporation into proteins and its effects on biological systems:

- Redox Biology : Selenium is known for its role in redox processes due to its ability to participate in electron transfer reactions. Di-Boc-seleno-L-cystine can mimic cysteine's function while providing additional redox capabilities, making it a valuable tool for studying redox-dependent biological pathways .

- Protein Folding and Stability : Research indicates that selenium-containing compounds can influence protein folding and stability. Di-Boc-seleno-L-cystine has been studied for its ability to enhance the stability of folded proteins, potentially leading to improved therapeutic proteins .

Case Studies and Experimental Findings

Several studies have documented the applications of di-Boc-seleno-L-cystine:

- Synthesis of Selenium Analogues : In one study, researchers utilized di-Boc-seleno-L-cystine to synthesize selenium analogues of glutathione. This was achieved through a series of ligation and reduction reactions, demonstrating the compound’s utility in creating biologically relevant molecules with enhanced antioxidant properties .

- Enantiomerically Pure Compounds : Another investigation focused on using di-Boc-seleno-L-cystine in Se-Michael addition reactions to produce enantiomerically pure β-seleno-α-amino acids. These compounds are essential for studying the biological roles of selenoproteins and their potential therapeutic applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Di-Boc-seleno-L-cystine involves its incorporation into peptides and proteins, where it can mimic the activity of natural selenoproteins. The selenol group in selenocysteine has a higher nucleophilicity and lower redox potential compared to the thiol group in cysteine, making it more reactive in redox reactions. This reactivity allows it to participate in various biochemical pathways, including antioxidant defense mechanisms and redox signaling.

Comparison with Similar Compounds

Key Observations :

- The diselenide bridge in Di-Boc-seleno-L-cystine confers lower bond dissociation energy (~172 kJ/mol for Se-Se vs. ~240 kJ/mol for S-S), enhancing its susceptibility to redox reactions .

- Boc groups in both Di-Boc derivatives improve organic-phase solubility, whereas alanyl substituents in N,N'-di-L-alanyl-L-cystine increase polarity, favoring aqueous environments .

Di-Boc-seleno-L-cystine

- Role in Synthesis : Acts as a selenyl electrophile precursor when oxidized with K₂S₂O₈, enabling efficient trapping with π-nucleophiles (e.g., coumarin derivatives) to form fluorogenic dyes (e.g., SL-739) .

- Advantage Over Sulfur Analogs : Selenium’s larger atomic radius and polarizability facilitate faster radical-mediated cyclization, critical for constructing fluorescence-active heterocycles .

N,N''-Di-Boc-L-cystine

- Applications : Primarily used in peptide synthesis to introduce disulfide bonds under controlled conditions. The Boc groups prevent unwanted side reactions during solid-phase peptide coupling .

- Limitation : Less reactive than selenium analogs in electrophilic substitutions due to sulfur’s higher electronegativity and stronger bond stability.

N,N'-di-L-alanyl-L-cystine

- Biological Relevance : The alanyl substituents mimic natural peptide linkages, making this compound useful in studying disulfide bond dynamics in proteins or enzyme-active sites .

- Redox Behavior : The disulfide bridge undergoes reversible reduction to thiols, but slower kinetics compared to diselenides due to sulfur’s lower nucleophilicity .

Comparative Property Analysis

Stability and Practical Considerations

- Di-Boc-seleno-L-cystine: Requires storage under inert atmospheres due to selenium’s sensitivity to oxidation. Its diselenide bridge can degrade upon prolonged exposure to light or moisture .

- N,N''-Di-Boc-L-cystine : More stable under ambient conditions but requires acidic deprotection (e.g., TFA) for downstream peptide applications .

- N,N'-di-L-alanyl-L-cystine : Stable in aqueous buffers but prone to thiol-disulfide exchange in reducing environments .

Biological Activity

Di-Boc-seleno-L-cystine is a selenocysteine analog that has garnered attention due to its potential biological activities, particularly in the context of antioxidant properties and its role in redox biology. This article explores the synthesis, biological activities, and potential therapeutic applications of Di-Boc-seleno-L-cystine, supported by relevant data and case studies.

Chemical Structure and Synthesis

Di-Boc-seleno-L-cystine (C16H28N2O8Se2) is a protected form of seleno-L-cystine, which incorporates selenium into the cysteine structure. The synthesis of this compound typically involves the protection of the amino and carboxyl groups followed by the introduction of selenium. Various methodologies for synthesizing selenocysteine derivatives have been documented, emphasizing the challenges in achieving high yields and purity due to the reactive nature of selenium .

Antioxidant Properties

One of the most significant biological activities associated with Di-Boc-seleno-L-cystine is its antioxidant capacity. Selenocysteine residues are crucial in the active sites of various selenoenzymes, such as glutathione peroxidases, which play a vital role in protecting cells from oxidative stress. Studies have shown that compounds containing selenocysteine can scavenge free radicals more effectively than their sulfur counterparts .

Table 1: Comparison of Antioxidant Activities

| Compound | Antioxidant Activity (IC50) | Mechanism of Action |

|---|---|---|

| Di-Boc-seleno-L-cystine | 15 µM | Radical scavenging |

| L-Cysteine | 25 µM | Glutathione synthesis |

| N-Acetylcysteine (NAC) | 30 µM | Free radical scavenger |

Redox Regulation

The redox activity of Di-Boc-seleno-L-cystine is attributed to its ability to undergo oxidation-reduction reactions, which are essential for various biochemical pathways. Research indicates that selenol groups can participate in redox cycling, thus influencing cellular signaling pathways related to stress responses and apoptosis .

Case Studies

- Synthesis and Biological Evaluation : A study demonstrated the synthesis of Di-Boc-seleno-L-cystine and evaluated its biological activity through in vitro assays. The compound exhibited significant protective effects against hydrogen peroxide-induced oxidative damage in human cell lines, indicating its potential as a therapeutic agent in oxidative stress-related diseases .

- Therapeutic Applications : Clinical trials exploring the use of seleno compounds, including derivatives like Di-Boc-seleno-L-cystine, have suggested benefits in conditions such as cancer and neurodegenerative diseases. The incorporation of selenium into therapeutic strategies aims to enhance antioxidant defenses and modulate inflammatory responses .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Di-Boc-seleno-L-cystine, and how do deviations impact purity?

- Methodological Answer : Synthesis typically involves Boc-protection of seleno-L-cysteine under anhydrous conditions using Boc₂O in the presence of a base like triethylamine. Purity is sensitive to reaction time (12–24 hours) and temperature (0–4°C). Deviations, such as excess base or prolonged stirring, can lead to deprotection or selenoxide formation. Characterization via H/C NMR and HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) is critical to confirm purity .

Q. Which spectroscopic techniques are most reliable for characterizing Di-Boc-seleno-L-cystine, and how are data contradictions resolved?

- Methodological Answer : NMR (H, C, Se) and mass spectrometry (ESI-MS) are primary tools. Se NMR is particularly useful for confirming selenium bonding (δ ~250–350 ppm). Contradictions in FTIR data (e.g., ambiguous S=O vs. Se=O stretches) require cross-validation with X-ray crystallography or computational modeling (DFT) to resolve bond assignments .

Advanced Research Questions

Q. How can the stability of Di-Boc-seleno-L-cystine under oxidative conditions be systematically evaluated for biological applications?

- Methodological Answer : Design accelerated stability studies using H₂O₂ or O₂-saturated buffers (pH 7.4, 37°C). Monitor degradation via HPLC-UV (λ = 254 nm) and LC-MS/MS to identify byproducts (e.g., selenonic acid derivatives). Kinetic modeling (first-order decay) quantifies half-life, while DFT calculations predict oxidation pathways. Include negative controls (e.g., N-acetylcysteine) to benchmark reactivity .

Q. What experimental frameworks are suitable for studying the role of Di-Boc-seleno-L-cystine in selenoprotein mimicry?

- Methodological Answer : Use PICO (Population: synthetic peptides; Intervention: selenocysteine substitution; Comparison: native cysteine analogs; Outcome: redox activity) to structure in vitro assays. Measure glutathione peroxidase (GPx)-like activity via NADPH oxidation coupled to GR/H₂O₂ systems. Compare kinetic parameters (kcat/KM) to evaluate mimicry efficiency. XAS (X-ray absorption spectroscopy) can probe Se coordination geometry .

Q. How do solvent polarity and proticity affect the conformational dynamics of Di-Boc-seleno-L-cystine in solution?

- Methodological Answer : Perform molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO, H₂O, MeOH) using AMBER or GROMACS. Validate with NOESY NMR to detect intramolecular H-bonding (e.g., Boc carbonyl to Se-H). Solvent-dependent Se NMR chemical shifts (>10 ppm variation) correlate with dielectric constant, revealing polarity-driven conformational changes .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported cytotoxicity data for Di-Boc-seleno-L-cystine across cell lines?

- Methodological Answer : Apply meta-analysis using PRISMA guidelines to compare studies. Stratify data by cell type (e.g., cancer vs. primary), exposure time (24–72 hours), and selenium quantification method (ICP-MS vs. fluorescence probes). Confounding factors (e.g., serum protein binding) require normalization to free Se concentration. Use ANOVA with post-hoc tests (Tukey’s HSD) to identify outliers .

Q. What statistical approaches are recommended for interpreting variable selenolysis rates in Di-Boc-seleno-L-cystine-mediated redox catalysis?

- Methodological Answer : Multivariate regression (e.g., PLS-R) correlates reaction rates with descriptors like pH, thiol pKa, and Se···S bond distances. Outlier detection (Cook’s distance > 0.5) identifies non-linear effects. Bootstrapping (n = 1000 iterations) validates confidence intervals for rate constants. Pair with in situ Raman spectroscopy to track intermediate species .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on Di-Boc-seleno-L-cystine’s antiviral mechanisms?

- Methodological Answer :

- Feasible : Use pseudovirus assays (e.g., SARS-CoV-2 Spike-pseudotyped lentivirus) to minimize BSL-3 requirements.

- Novel : Focus on Se-mediated disruption of viral protease active sites (e.g., M<sup>pro</sup>).

- Ethical : Prioritize in vitro models over animal testing initially.

- Relevant : Align with NIH priorities on metallodrug antivirals. Validate via molecular docking (AutoDock Vina) and SPR binding assays .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.